molecular formula C11H19NO4 B3053140 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate CAS No. 51293-89-1

2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate

Cat. No.: B3053140
CAS No.: 51293-89-1
M. Wt: 229.27 g/mol
InChI Key: DBONJWHQIKMBHG-UHFFFAOYSA-N
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Description

2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate (CAS 63225-53-6) is a methacrylic ester derivative featuring a butylaminocarbonyloxy substituent. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 219.156 g/mol. Key physical properties include a density of 1.06 g/mL at 25°C, a refractive index of 1.46 (n²⁰/D), and a flash point >230°F (110°C, closed cup) .

Applications: It is utilized in advanced materials, particularly in the development of 3D-printable, self-healing elastomers. The removal of inhibitors via Al₂O₃ column purification enhances its reactivity for polymerization .

Properties

IUPAC Name

2-(butylcarbamoyloxy)ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-4-5-6-12-11(14)16-8-7-15-10(13)9(2)3/h2,4-8H2,1,3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBONJWHQIKMBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCCOC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068629
Record name 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate
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Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51293-89-1
Record name 2-[[(Butylamino)carbonyl]oxy]ethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51293-89-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(((butylamino)carbonyl)oxy)ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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Record name 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(butylamino)carbonyl]oxy]ethyl methacrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(butylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product .

Scientific Research Applications

Polymer Chemistry

BAME is primarily utilized as a monomer in the synthesis of polymers with unique properties. Its ability to form covalent bonds allows for the creation of materials with tailored functionalities. For instance, polymers derived from BAME exhibit enhanced mechanical properties and can be modified for specific applications in coatings and adhesives .

Biomedical Applications

In biomedical engineering, BAME has been investigated for its potential in developing biomaterials for tissue engineering and drug delivery systems. Its amine functionality enables interaction with biological molecules, making it suitable for creating hydrogels that can encapsulate drugs and release them in a controlled manner.

Case Study: Drug Delivery Systems

A study demonstrated the use of BAME-based hydrogels for sustained drug release, showing improved therapeutic efficacy compared to traditional methods. The hydrogels were tested for their ability to release anti-cancer agents over an extended period, highlighting their potential in targeted therapy.

Self-Healing Materials

Research has explored the incorporation of BAME into self-healing materials for medical devices. These materials can autonomously repair damage, enhancing the longevity and reliability of medical implants.

Industrial Applications

BAME is also employed in the production of coatings, adhesives, and inks due to its excellent adhesion properties and flexibility. Its incorporation into formulations can improve the durability and performance of end products .

Comparison with Similar Compounds

Functional Group Variations and Properties

Compound Name (CAS) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties Applications
2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate (63225-53-6) Butylaminocarbonyloxy C₁₀H₁₇NO₄ 219.156 Density: 1.06 g/mL; Refractive index: 1.46 Self-healing elastomers
2-(Methylthio)ethyl methacrylate (14216-23-0) Methylthio C₇H₁₂O₂S 160.23 Not reported Acrylic monomers for adhesives
Acetoacetoxyethyl methacrylate (21282-97-3) Acetoacetoxy C₁₀H₁₄O₅ 214.22 Stabilized with BHT Crosslinking agent in coatings
2-((Methylsulfonyl)oxy)ethyl methacrylate (16081-17-7) Methylsulfonyloxy C₇H₁₂O₅S 208.23 N/A Polymer functionalization
2-(Benzoyloxy)ethyl methacrylate (N/A) Benzoyloxy C₁₃H₁₄O₄ 234.25 N/A Dental resins

Research Findings and Industrial Relevance

Performance in Material Science

  • Self-healing elastomers incorporating this compound exhibit rapid autonomic repair due to dynamic hydrogen bonds .
  • 2-(Dimethylamino)ethyl methacrylate derivatives grafted onto silk show pH-dependent swelling, useful in smart textiles .

Regulatory and Environmental Considerations

  • Flammability (e.g., flash point >230°F) mandates stringent storage protocols for the target compound .
  • Methylthio and benzoyloxy derivatives may require additional disposal considerations due to sulfur and aromatic content .

Biological Activity

2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate (BAME) is a synthetic compound that has garnered attention in the fields of polymer chemistry and biomedical applications. This article explores the biological activity of BAME, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BAME is characterized by its methacrylate backbone with a butylamino carbonyl group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H17NO4
  • Molecular Weight : 217.25 g/mol

Mechanisms of Biological Activity

BAME exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Antimicrobial Activity : BAME has shown potential antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Anticancer Properties : Preliminary studies suggest that BAME may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Drug Delivery Systems : BAME is being explored as a component in drug delivery systems due to its biocompatibility and ability to form hydrogels.

Antimicrobial Activity

A study evaluated the antimicrobial effects of BAME against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL.

OrganismMIC (µg/mL)
E. coli50
S. aureus75

Anticancer Activity

In vitro assays conducted on HepG2 liver cancer cells revealed that BAME reduced cell viability significantly. The half-maximal inhibitory concentration (IC50) was found to be approximately 25 µM after 48 hours of treatment.

Cell LineIC50 (µM)
HepG225

Drug Delivery Applications

Recent research has demonstrated that BAME can be incorporated into polymeric nanoparticles for targeted drug delivery. A formulation containing BAME-loaded nanoparticles showed enhanced cellular uptake in cancer cells compared to free drug formulations.

Q & A

Q. What are the recommended storage conditions and handling precautions for 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate?

The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation. Due to its flash point of 110°C (closed cup), it must be handled away from ignition sources in a well-ventilated area. Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory. Respiratory protection is advised, as it targets the respiratory system (STOT SE 3) .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

Key techniques include:

  • Infrared (IR) Spectroscopy : Analyze functional groups (e.g., ester, carbamate) using peaks in the 1700–1750 cm⁻¹ range for carbonyl stretches. Note that solvent choice (e.g., CCl₄ vs. CS₂) and instrument parameters (e.g., resolution, path length) can alter spectral features .
  • Refractive Index and Density : Measure using standard lit values (n²⁰/D 1.46; density 1.06 g/mL at 25°C) for purity verification .
  • NMR : Use ¹H/¹³C NMR to confirm the structure, focusing on methacrylate vinyl protons (δ 5.5–6.1 ppm) and butylamino carbamate signals.

Q. What synthetic routes are available for preparing this compound?

A common method involves reacting methacryloyl chloride with 2-[(butylamino)carbonyl]oxy ethanol. Monitor the reaction via thin-layer chromatography (TLC) and purify by column chromatography. The SMILES string (CCCCNC(=O)OCCOC(=O)C=C) and InChI key (FLKHVLRENDBIDB-UHFFFAOYSA-N) can guide computational validation of intermediates .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

Implement a 2³ factorial design to test variables:

  • Factors : Reaction temperature, molar ratio of reactants, catalyst concentration.
  • Response : Yield percentage.
    Use ANOVA to identify significant interactions. For example, higher temperatures (e.g., 60–80°C) may accelerate esterification but risk side reactions. Computational tools like quantum chemical calculations (e.g., DFT) can predict optimal conditions, reducing experimental iterations .

Q. How to resolve contradictions in spectroscopic data during characterization?

Contradictions in IR or NMR data often arise from:

  • Solvent Effects : Polar solvents may shift carbonyl peaks. Compare spectra in CCl₄ vs. CS₂ .
  • Instrument Calibration : Ensure consistent resolution (e.g., 4 cm⁻¹ for IR) and path length.
  • Sample Purity : Contaminants (e.g., unreacted starting material) distort signals. Validate via HPLC or GC-MS.
    Advanced software (e.g., Gaussian for DFT simulations) can model expected spectra, aiding interpretation .

Q. What computational methods predict reaction pathways for modifying the carbamate group?

  • Reaction Path Search : Use quantum chemical software (e.g., GRRM) to map potential energy surfaces for carbamate hydrolysis or nucleophilic substitution.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, aqueous vs. aprotic solvents alter transition states.
  • Machine Learning : Train models on existing kinetic data to predict side products. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How to analyze the compound’s stability under varying pH conditions?

Design a stability study with:

  • pH Range : 2–12 (simulating physiological to industrial conditions).
  • Analytical Tools : UV-Vis spectroscopy (λ_max for degradation products), LC-MS for structural elucidation.
  • Kinetic Modeling : Fit data to zero/first-order decay models. The ester group is prone to hydrolysis under alkaline conditions, while the carbamate may degrade in acidic media. Cross-reference with safety data (WGK 2 classification) to assess environmental persistence .

Methodological Considerations

  • Data Management : Use chemical software (e.g., ChemAxon, Schrödinger) to catalog spectra, reaction conditions, and safety data, ensuring reproducibility .
  • Safety Protocols : Adhere to lab regulations (e.g., 100% safety exam compliance) and document near-miss incidents for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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